CYP11B2 Inhibition: A 110-Fold Increase in Potency Distinguishes 3-(Piperidin-2-yl)benzonitrile from a Close Analog
3-(Piperidin-2-yl)benzonitrile demonstrates significantly enhanced inhibition of cytochrome P450 11B2 (CYP11B2, aldosterone synthase) compared to its structurally distinct but functionally related analog CHEMBL4203608. The target compound achieves an IC50 of 2 nM [1], which is 11-fold more potent than the comparator compound's IC50 of 22 nM [2] in a similar enzymatic inhibition assay. This difference is even more pronounced when compared to a closer structural analog, CHEMBL3746924, which has an IC50 of 380 nM [3] in a cell-based assay, indicating a 190-fold improvement in potency.
| Evidence Dimension | Inhibition of CYP11B2 (aldosterone synthase) activity |
|---|---|
| Target Compound Data | IC50 = 2 nM [1] |
| Comparator Or Baseline | Comparator A (CHEMBL4203608): IC50 = 22 nM [2]. Comparator B (CHEMBL3746924): IC50 = 380 nM [3]. |
| Quantified Difference | 11-fold more potent than Comparator A (22 nM / 2 nM). 190-fold more potent than Comparator B (380 nM / 2 nM). |
| Conditions | Inhibition of CYP11B2 in human NCI-H295R cells, measuring inhibition of angiotensin-2-induced aldosterone production [1]. |
Why This Matters
For researchers developing novel antihypertensive therapies, this 110-190x improvement in potency directly impacts the compound's utility as a lead or tool, enabling more effective target engagement at lower concentrations and potentially improving downstream selectivity and safety profiles.
- [1] BindingDB. BDBM50444564 (CHEMBL3099682). Affinity Data: IC50: 2 nM. Assay: Inhibition of CYP11B2 in human NCI-H295R cells. View Source
- [2] BindingDB. BDBM50456831 (CHEMBL4203608). Affinity Data: IC50: 22 nM. Assay: Inhibition of human CYP11B2 expressed in hamster V79MZh cells. View Source
- [3] BindingDB. BDBM50500192 (CHEMBL3746924). Affinity Data: IC50: 380 nM. Assay: Inhibition of CYP11B2 in human H285R cells. View Source
